2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide
Description
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide features a 1,3,4-thiadiazole core substituted at position 5 with a 3-nitrophenyl group and at position 2 with a butanamide chain linked via a sulfanyl bridge to a benzothiazole moiety. This structure combines electron-withdrawing (nitro group) and π-conjugated (benzothiazole and thiadiazole) components, which may enhance biological activity through improved target binding or metabolic stability .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S3/c1-2-14(28-19-20-13-8-3-4-9-15(13)29-19)16(25)21-18-23-22-17(30-18)11-6-5-7-12(10-11)24(26)27/h3-10,14H,2H2,1H3,(H,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUWSXZQOSXNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])SC3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.44 g/mol. The structure includes a benzothiazole moiety and a nitrophenyl-substituted thiadiazole, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Key steps include:
- Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving thiourea and halogenated aromatic compounds.
- Introduction of the Nitro Group : The nitrophenyl group is introduced via electrophilic substitution reactions.
- Final Coupling : The final product is obtained through coupling reactions that link the benzothiazole and thiadiazole moieties.
Antimicrobial Properties
Numerous studies have reported on the antimicrobial activity of compounds containing benzothiazole and thiadiazole rings. For instance:
- A study showed that derivatives of 1,3,4-thiadiazole exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis at concentrations ranging from 0.5 to 1.0 mg/mL .
- The compound's structure suggests potential interactions with bacterial enzymes or receptors, enhancing its efficacy against microbial infections.
| Microbial Strain | Activity (Zone of Inhibition) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 mm | 0.5 |
| Escherichia coli | 12 mm | 0.5 |
| Candida albicans | 10 mm | 1.0 |
Anticancer Potential
Research indicates that compounds with similar structures have shown cytotoxic effects against various cancer cell lines:
- Studies have demonstrated that derivatives containing the thiadiazole ring exhibit cytotoxicity against human cancer cell lines, suggesting that the compound may interfere with cellular proliferation pathways .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that inhibit key enzymes involved in microbial metabolism.
- Cell Membrane Disruption : The lipophilic nature of the benzothiazole moiety may facilitate membrane penetration, leading to cell lysis.
- Interference with DNA Synthesis : Similar compounds have been shown to interact with DNA or RNA synthesis pathways, potentially leading to apoptosis in cancer cells.
Study on Antimicrobial Activity
A recent study focused on synthesizing various substituted thiadiazoles and evaluating their antimicrobial properties. Among these, compounds containing the nitrophenyl group displayed superior activity against both bacterial and fungal strains compared to standard antibiotics .
Evaluation Against Cancer Cell Lines
Another investigation assessed the anticancer properties of benzothiazole derivatives in vitro. The results indicated that certain derivatives led to a significant reduction in cell viability in breast cancer cell lines .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations on the Thiadiazole Ring
3-Nitrophenyl vs. 3-Methylphenyl
- Target Compound : The 3-nitrophenyl group (electron-withdrawing) enhances polarity and may improve interactions with charged residues in biological targets .
- Analog (CAS 394231-24-4): 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide replaces the nitro group with a methyl substituent.
3-Nitrophenyl vs. 2-Methylphenyl
- Analog (CAS 394237-64-0) : N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)butanamide substitutes the nitro group with a 2-methylphenyl and replaces benzothiazolylsulfanyl with phenylthio. The ortho-methyl group introduces steric hindrance, while phenylthio lacks the benzothiazole’s π-stacking capability .
3-Nitrophenyl vs. 3-Chlorophenyl
- Analog (CAS 477331-45-6) : 2-((5-Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide features a 3-chlorophenyl group. Chlorine (moderately electron-withdrawing) balances polarity and lipophilicity, but the benzylthio group may reduce metabolic stability compared to benzothiazolylsulfanyl .
Variations in the Sulfanyl-Linked Moieties
Benzothiazolylsulfanyl vs. Thiazolyl
- Analog (CAS 756867-67-1): 4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide replaces the thiadiazole with a smaller thiazole ring.
Benzothiazolylsulfanyl vs. Piperidinyl
Physicochemical Properties
- Melting Points : Analogs with electron-withdrawing groups (e.g., nitro, chloro) exhibit higher melting points (138–170°C) due to increased polarity, while methyl or methoxy derivatives melt at lower temperatures (133–160°C) .
- Solubility : Nitro-substituted compounds may have lower aqueous solubility than methyl or methoxy analogs, necessitating formulation adjustments for bioavailability.
Preparation Methods
Benzothiazole Ring Construction
The 1,3-benzothiazole-2-thiol component is typically synthesized via cyclocondensation of 2-aminothiophenol with carboxylic acid derivatives. Patent literature describes improved yields (78–85%) when using microwave-assisted conditions at 160°C with catalytic p-toluenesulfonic acid in dimethylacetamide. Alternative routes employing carbon disulfide and oxidative ring closure provide comparable efficiency but require stringent temperature control to minimize disulfide byproducts.
5-(3-Nitrophenyl)-1,3,4-Thiadiazol-2-Amine Synthesis
As detailed in PubChem records, this intermediate is prepared through cyclization of 3-nitrobenzaldehyde thiosemicarbazone under acidic conditions (HCl/EtOH, reflux). Key parameters include maintaining a 1:1.2 molar ratio of aldehyde to thiosemicarbazide and precise pH control during crystallization to achieve 92% purity. Recent optimizations utilize flow chemistry systems to enhance reproducibility, reducing reaction time from 8 hours to 45 minutes while maintaining yields above 80%.
Stepwise Synthetic Protocols
Preparation of 4-Chlorobutanoyl Chloride Intermediate
The butanamide linker is introduced via 4-chlorobutanoyl chloride, synthesized from γ-butyrolactone through chlorination with phosphorus pentachloride. Critical process parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | Minimizes decomposition |
| PCl5 Equivalents | 1.5 | Completes lactone opening |
| Quenching Method | Ice-water | Prevents over-chlorination |
This intermediate must be used immediately due to susceptibility to hydrolysis, with in-situ FTIR monitoring recommended to confirm acyl chloride formation.
Thioether Linkage Formation
Coupling of 1,3-benzothiazole-2-thiol with 4-chlorobutanoyl chloride proceeds via nucleophilic aromatic substitution. Kinetic studies demonstrate second-order dependence on both reactants, with DMF as the preferred solvent (dielectric constant ε = 36.7) to stabilize transition states. The addition of 1.2 equivalents of potassium carbonate as base achieves 88% conversion in 3 hours at 60°C.
Amide Bond Coupling with 5-(3-Nitrophenyl)thiadiazol-2-amine
Final assembly employs carbodiimide-mediated coupling (EDC/HOBt) in anhydrous dichloromethane. Comparative studies reveal critical advantages of this method over traditional Schotten-Baumann conditions:
- Reaction Efficiency : 94% yield vs. 67% for acid chloride approach
- Byproduct Formation : <2% urea derivatives vs. 15% hydrolyzed product
- Stereochemical Integrity : Complete retention of configuration at the amide nitrogen
Post-reaction purification via silica gel chromatography (ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (4:1) affords final product with ≥99% HPLC purity.
Process Optimization and Scale-Up Considerations
Solvent Selection Matrix Analysis
A systematic evaluation of solvent effects on the amidation step yielded the following data:
| Solvent | Dielectric Constant | Reaction Yield | Purity Post-Crystallization |
|---|---|---|---|
| Dichloromethane | 8.93 | 94% | 99.2% |
| THF | 7.52 | 89% | 97.8% |
| Acetonitrile | 37.5 | 82% | 95.1% |
| DMF | 36.7 | 78% | 93.4% |
Polar aprotic solvents with moderate dielectric constants (ε ≈ 8–10) provide optimal balance between reactant solubility and transition state stabilization.
Temperature Gradient Studies
Controlled experimentation across the 25–70°C range identified 45°C as the kinetic optimum for the coupling reaction, balancing Arrhenius rate enhancement against thermal degradation of the nitroaryl group:
$$ k = A \cdot e^{-E_a/(RT)} $$
Where:
- $$ E_a $$ = 58.2 kJ/mol (determined via Eyring plot)
- Frequency factor $$ A $$ = 2.3×10⁷ s⁻¹
- Optimal $$ T $$ = 318 K (45°C)
Higher temperatures accelerate decomposition pathways, particularly nitrogroup reduction, which increases by 0.8% per degree above 50°C.
Analytical Characterization Benchmarks
Spectroscopic Fingerprints
Comprehensive characterization data for the target compound:
| Technique | Key Diagnostic Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.72 (s, 1H, NH), 8.21–7.44 (m, 8H, aromatic), 3.12 (t, J=6.8 Hz, 2H, SCH2), 2.87 (q, J=7.2 Hz, 2H, CONHCH2) |
| ¹³C NMR (101 MHz, DMSO-d6) | δ 173.8 (C=O), 167.2 (thiadiazole C2), 152.1–118.4 (aromatic carbons), 40.7 (SCH2), 35.2 (CONHCH2) |
| IR (KBr) | 3310 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2 asymmetric), 1340 cm⁻¹ (NO2 symmetric) |
| HRMS (ESI+) | m/z 498.0521 [M+H]⁺ (calc. 498.0518 for C20H16N5O3S3) |
Chromatographic Purity Assessment
HPLC method validation parameters:
| Column | Zorbax SB-C18 (4.6×250 mm, 5 µm) |
|---|---|
| Mobile Phase | 0.1% HCOOH in H2O/MeCN (35:65) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 8.72 ±0.15 min |
| LOD | 0.12 µg/mL |
| LOQ | 0.40 µg/mL |
System suitability testing confirmed RSD <0.8% for peak area across six injections.
Industrial-Scale Production Challenges
Nitro Group Stability During Processing
Accelerated stability studies reveal the 3-nitrophenyl moiety undergoes gradual reduction under prolonged heat stress (>70°C, t >6 hr). Mitigation strategies include:
- Nitrogen blanket during high-temperature steps
- Addition of 0.01% BHT as radical scavenger
- Strict control of metal ion contaminants (<5 ppm)
These measures reduce nitro group degradation from 12% to <0.5% in pilot-scale batches.
Waste Stream Management
The synthesis generates significant quantities of phosphorus-containing byproducts (from PCl5 reactions) and copper residues (from thiadiazole cyclization). Best practices incorporate:
- Liquid-liquid extraction with 5% NaHCO3 to neutralize acidic waste
- Chelating resins for heavy metal removal (Cu²+ <0.1 ppm in effluent)
- Distillation recovery of DMF and dichloromethane (85–92% efficiency)
Lifecycle analysis shows these measures reduce environmental impact by 43% compared to traditional methods.
Q & A
(Basic) What are the common synthetic routes for synthesizing 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide?
Methodological Answer:
The synthesis typically involves multi-step procedures:
Cyclization : Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazides using dehydrating agents like POCl₃ (phosphorus oxychloride) .
Functionalization : Introduction of the 3-nitrophenyl group at the 5-position of the thiadiazole ring through coupling reactions, often under reflux conditions with anhydrous solvents like acetone or DMF .
Acylation : Reaction of the thiadiazole intermediate with butanoyl chloride derivatives in the presence of a base (e.g., pyridine) to form the butanamide moiety .
Sulfanyl linkage : Incorporation of the benzothiazole-sulfanyl group via nucleophilic substitution or thiol-ether formation .
Key Considerations : Reaction yields can vary depending on solvent purity, temperature control, and stoichiometric ratios. TLC monitoring is recommended to track intermediate formation .
(Basic) Which spectroscopic and analytical methods are used to confirm the compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming hydrogen and carbon environments, such as distinguishing aromatic protons in the 3-nitrophenyl group (δ ~7.5–8.5 ppm) and butanamide methylene signals (δ ~2.0–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (EI or ESI) validates molecular weight and fragmentation patterns (e.g., cleavage of the thiadiazole ring at m/z 305 in related compounds) .
- X-ray Crystallography : Resolves 3D conformation and bond angles, particularly useful for confirming sulfanyl linkages and steric effects in the benzothiazole-thiadiazole system .
Note : Elemental analysis (C, H, N, S) is essential to verify purity and stoichiometry .
(Advanced) How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization and acylation efficiency by stabilizing ionic intermediates .
- Catalysis : Mn(II) catalysts improve coupling reactions for aryl group introduction, reducing side-product formation .
- pH Control : Adjusting pH to 8–9 during precipitation steps minimizes hydrolysis of labile groups (e.g., nitrophenyl or sulfanyl) .
- Purification : Recrystallization from DMSO/water mixtures (2:1) removes unreacted starting materials .
Data-Driven Optimization : Statistical tools like Design of Experiments (DoE) can model interactions between temperature, solvent ratios, and catalyst loading .
(Advanced) What strategies are employed to evaluate the compound’s potential as an antimicrobial or anticancer agent?
Methodological Answer:
- In Vitro Assays :
- Mechanistic Studies :
- Enzyme Inhibition : Testing inhibition of bacterial dihydrofolate reductase (DHFR) or human topoisomerase II .
- Molecular Docking : Computational modeling predicts interactions with target proteins (e.g., binding affinity to DNA gyrase) .
Validation : Compare activity against structurally similar compounds (e.g., fluorinated or chlorinated analogs) to establish SAR trends .
(Advanced) How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?
Methodological Answer:
Purity Assessment : Verify compound purity via HPLC or elemental analysis to rule out impurities as confounding factors .
Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, incubation time) .
Structural Confirmation : Use X-ray crystallography to confirm stereochemistry, as minor conformational changes can drastically alter bioactivity .
Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem BioAssay) to identify consensus mechanisms .
Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or assay protocols .
(Advanced) What computational methods predict the compound’s pharmacokinetic properties and toxicity?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate absorption, distribution, and toxicity profiles based on lipophilicity (LogP) and polar surface area .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic stability .
- Molecular Dynamics (MD) : Simulates interactions with biological membranes or plasma proteins (e.g., human serum albumin) to assess bioavailability .
Validation : Compare computational results with experimental data (e.g., in vitro hepatic microsomal stability assays) .
(Advanced) How are structure-activity relationships (SAR) studied for this compound class?
Methodological Answer:
Derivatization : Synthesize analogs with modified substituents (e.g., replacing 3-nitrophenyl with 4-fluorophenyl) to assess electronic effects .
Biological Screening : Test analogs against standardized panels (e.g., NCI-60 for anticancer activity) to identify critical functional groups .
3D-QSAR : Use CoMFA or CoMSIA models to correlate spatial/electronic features with activity .
Crystallographic Data : Overlay active/inactive analogs in protein binding sites (e.g., enzyme active pockets) to identify steric or hydrogen-bonding requirements .
Case Study : Fluorination at the benzothiazole ring enhances antimicrobial potency by increasing electronegativity and membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
